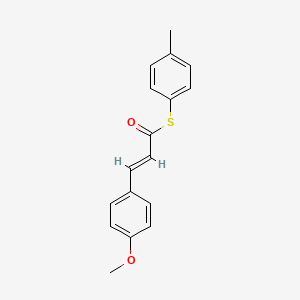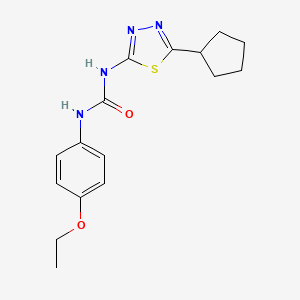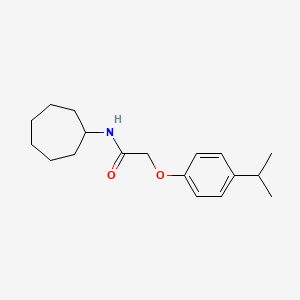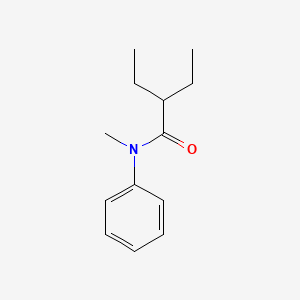
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly known as PEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEP is a piperazine derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP exerts its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PEP has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been reported to exhibit a wide range of biochemical and physiological effects. PEP has been shown to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anticonvulsant and analgesic effects. PEP has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
PEP has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, PEP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on PEP. One potential direction is to study the effects of PEP on other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of PEP as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, PEP is a promising chemical compound that exhibits a wide range of biological activities and potential therapeutic applications. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
合成法
PEP can be synthesized using a simple one-pot reaction between 2-hydroxybenzaldehyde, 2-phenylethylamine, and thiourea. The reaction takes place in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography, yielding pure PEP.
科学的研究の応用
PEP has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. PEP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. PEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18-9-5-4-8-17(18)21-12-14-22(15-13-21)19(24)20-11-10-16-6-2-1-3-7-16/h1-9,23H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNDOHPTDCHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)




![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)

![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)


![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)